molecular formula C3H3N3O2 B14281599 3-Methyl-4-nitroso-1,2,5-oxadiazole CAS No. 129282-35-5

3-Methyl-4-nitroso-1,2,5-oxadiazole

Cat. No.: B14281599
CAS No.: 129282-35-5
M. Wt: 113.08 g/mol
InChI Key: VJLGJRLXTBIPQP-UHFFFAOYSA-N
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Description

3-Methyl-4-nitroso-1,2,5-oxadiazole is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-nitroso-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of nitrile oxides with aliphatic or aromatic nitriles through a 1,3-dipolar cycloaddition . Another approach involves the oxidation of hydrazides with suitable oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-nitroso-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and nitro derivatives .

Scientific Research Applications

3-Methyl-4-nitroso-1,2,5-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-nitroso-1,2,5-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

CAS No.

129282-35-5

Molecular Formula

C3H3N3O2

Molecular Weight

113.08 g/mol

IUPAC Name

3-methyl-4-nitroso-1,2,5-oxadiazole

InChI

InChI=1S/C3H3N3O2/c1-2-3(4-7)6-8-5-2/h1H3

InChI Key

VJLGJRLXTBIPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1N=O

Origin of Product

United States

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